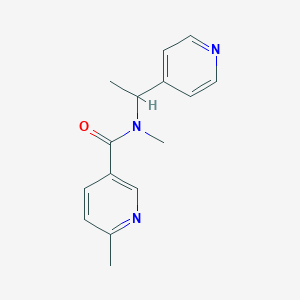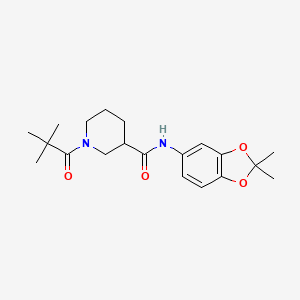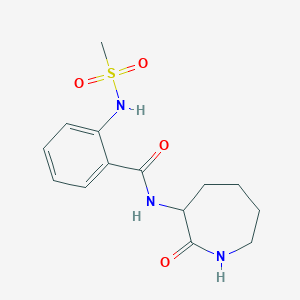![molecular formula C18H18FNO2 B7533738 1-[2-(4-Fluorophenyl)-6-phenylmorpholin-4-yl]ethanone](/img/structure/B7533738.png)
1-[2-(4-Fluorophenyl)-6-phenylmorpholin-4-yl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(4-Fluorophenyl)-6-phenylmorpholin-4-yl]ethanone, also known as FPE, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. FPE is a morpholine derivative that has a unique structure and properties that make it a valuable tool in various scientific studies.
Mécanisme D'action
1-[2-(4-Fluorophenyl)-6-phenylmorpholin-4-yl]ethanone acts as a dopamine receptor antagonist, meaning that it blocks the action of dopamine at its receptors. This mechanism of action has been used to study the role of dopamine in various physiological processes, including movement, motivation, and reward.
Biochemical and Physiological Effects
1-[2-(4-Fluorophenyl)-6-phenylmorpholin-4-yl]ethanone has been shown to have various biochemical and physiological effects. In animal studies, 1-[2-(4-Fluorophenyl)-6-phenylmorpholin-4-yl]ethanone has been shown to decrease locomotor activity and increase catalepsy. 1-[2-(4-Fluorophenyl)-6-phenylmorpholin-4-yl]ethanone has also been shown to decrease the release of dopamine in the brain, which has potential implications for the treatment of various neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of using 1-[2-(4-Fluorophenyl)-6-phenylmorpholin-4-yl]ethanone in lab experiments is its unique structure and properties, which make it a valuable tool in studying dopamine receptors. However, one of the limitations of using 1-[2-(4-Fluorophenyl)-6-phenylmorpholin-4-yl]ethanone is its potential toxicity, which must be carefully considered when using it in experiments.
Orientations Futures
There are several future directions for research involving 1-[2-(4-Fluorophenyl)-6-phenylmorpholin-4-yl]ethanone. One potential area of study is the development of new drugs that target dopamine receptors and their potential therapeutic applications. Additionally, 1-[2-(4-Fluorophenyl)-6-phenylmorpholin-4-yl]ethanone could be used to study the role of dopamine in various neurological disorders, including Parkinson's disease and schizophrenia.
In conclusion, 1-[2-(4-Fluorophenyl)-6-phenylmorpholin-4-yl]ethanone is a valuable tool in scientific research due to its unique structure and properties. Its application in the field of neuroscience has led to significant advancements in our understanding of dopamine receptors and their role in various physiological processes. As research continues, 1-[2-(4-Fluorophenyl)-6-phenylmorpholin-4-yl]ethanone has the potential to lead to the development of new drugs and therapies for various neurological disorders.
Méthodes De Synthèse
The synthesis of 1-[2-(4-Fluorophenyl)-6-phenylmorpholin-4-yl]ethanone involves the reaction of 4-fluoroaniline, benzaldehyde, and morpholine in the presence of a catalyst. The resulting compound is then purified through recrystallization to obtain pure 1-[2-(4-Fluorophenyl)-6-phenylmorpholin-4-yl]ethanone.
Applications De Recherche Scientifique
1-[2-(4-Fluorophenyl)-6-phenylmorpholin-4-yl]ethanone has been used in various scientific studies due to its unique properties. One of the most significant applications of 1-[2-(4-Fluorophenyl)-6-phenylmorpholin-4-yl]ethanone is in the field of neuroscience, where it has been used to study the role of dopamine receptors in the brain. 1-[2-(4-Fluorophenyl)-6-phenylmorpholin-4-yl]ethanone has also been used to investigate the effects of various drugs on dopamine receptors and their potential therapeutic applications.
Propriétés
IUPAC Name |
1-[2-(4-fluorophenyl)-6-phenylmorpholin-4-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO2/c1-13(21)20-11-17(14-5-3-2-4-6-14)22-18(12-20)15-7-9-16(19)10-8-15/h2-10,17-18H,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFDLVYOYKFOZSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC(OC(C1)C2=CC=C(C=C2)F)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B7533671.png)

![1-[4-[[6-Chloro-1-(2-hydroxyethyl)benzimidazol-2-yl]methyl]piperazin-1-yl]ethanone](/img/structure/B7533688.png)


![2-(cyclohexylamino)-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B7533711.png)

![N-(cyclohexylcarbamoyl)-2-[5-(4-fluorophenyl)tetrazol-2-yl]acetamide](/img/structure/B7533725.png)

![N-[3-(methylamino)-3-oxopropyl]-4-(1H-1,2,4-triazol-5-ylsulfanylmethyl)benzamide](/img/structure/B7533748.png)


![N-[1-(4-fluorophenyl)cyclobutyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide](/img/structure/B7533771.png)